molecular formula C15H14N4O B2799040 12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene CAS No. 2058872-30-1

12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene

Cat. No.: B2799040
CAS No.: 2058872-30-1
M. Wt: 266.304
InChI Key: OENXQIFXWGTNJG-UHFFFAOYSA-N
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Description

This compound belongs to the triazatricyclo[7.2.1.0²⁷]dodeca-triene family, characterized by a rigid bicyclic framework fused with a pyridine moiety.

Properties

IUPAC Name

pyridin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(12-3-1-2-6-17-12)19-10-4-5-14(19)11-8-16-9-18-13(11)7-10/h1-3,6,8-10,14H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENXQIFXWGTNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridin-2-yl derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of collagen prolyl 4-hydroxylases, leading to reduced collagen expression and potential anti-fibrotic effects . The compound’s structure allows it to bind to these enzymes and disrupt their normal function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Triazatricyclo Core

The triazatricyclo core serves as a scaffold for diverse substitutions, influencing electronic, steric, and solubility properties. Key analogues include:

12-(Furan-2-carbonyl)-4,6,12-triazatricyclo[...] (CAS 1903440-64-1)
  • Molecular Formula : C₁₄H₁₃N₃O₂
  • Molecular Weight : 255.27 g/mol
  • Key Features :
    • Replaces pyridine with a furan ring, introducing an oxygen heteroatom instead of nitrogen.
    • Reduced basicity compared to pyridine derivatives, altering solubility in polar solvents .
    • The furan carbonyl may participate in weaker dipole interactions compared to pyridine’s π-π stacking capability.
5-tert-Butyl-4,6,12-triazatricyclo[...] (CAS N/A)
  • Molecular Formula: Not explicitly stated (likely C₁₃H₁₉N₃ based on ).
  • Enhanced lipophilicity compared to carbonyl-containing derivatives, favoring membrane permeability .
5-(Methoxymethyl)-4,6,12-triazatricyclo[...] (SY218717)
  • Key Features: Methoxymethyl substitution introduces an ether group, balancing hydrophilicity and flexibility. Potential for improved solubility in aqueous environments compared to alkyl-substituted derivatives .

Functional Group Modifications

Aromatic vs. Aliphatic Substituents
  • Pyridine-2-carbonyl : Enhances aromaticity and metal-binding capacity (e.g., coordination with transition metals in catalytic applications).
  • Furan-2-carbonyl : Offers lower electron density but improved metabolic stability in biological systems due to reduced susceptibility to oxidative metabolism .
  • Alkyl Groups (e.g., tert-butyl, isopropyl) : Increase hydrophobicity, as seen in 5-tert-butyl () and 5-(propan-2-yl) (CAS 1381486-17-4, C₁₂H₁₇N₃) derivatives .
Salt Forms
  • Dihydrochloride Salts (e.g., CAS 1864059-62-0) : Improve aqueous solubility and stability, critical for pharmaceutical formulations .

Tetraazatricyclo Derivatives

The compound 6-(Propan-2-yl)-3,4,5,12-tetraazatricyclo[...] (CAS 1250271-86-3) differs by adding a fourth nitrogen atom:

  • Molecular Formula : C₁₁H₁₈N₄
  • Key Features: Increased hydrogen-bonding capacity due to additional nitrogen. Lower molecular weight (206.29 g/mol) compared to triazatricyclo derivatives with aromatic substituents. Potential for enhanced interaction with biological targets like enzymes or receptors .

Pharmacological Potential

  • Triazatricyclo Derivatives : Structural motifs in kinase inhibitors (e.g., JAK/STAT pathway), as seen in ’s mention of tetrazatricyclo compounds.
  • Pyridine vs. Furan Carbonyls : Pyridine derivatives may exhibit stronger binding to ATP-binding pockets due to nitrogen’s lone-pair interactions, while furan analogues might prioritize metabolic stability .

Comparative Data Table

Compound Name / CAS Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
12-(Pyridine-2-carbonyl)-[...] (Target) Pyridine-2-carbonyl Likely C₁₅H₁₃N₃O ~275.29 (estimated) High aromaticity, metal coordination
12-(Furan-2-carbonyl)-[...] (1903440-64-1) Furan-2-carbonyl C₁₄H₁₃N₃O₂ 255.27 Metabolic stability, moderate polarity
5-tert-Butyl-4,6,12-triazatricyclo[...] tert-Butyl Likely C₁₃H₁₉N₃ ~217.31 High lipophilicity, steric hindrance
5-(Propan-2-yl)-[...] (1381486-17-4) Isopropyl C₁₂H₁₇N₃ 203.29 Enhanced membrane permeability
6-(Propan-2-yl)-3,4,5,12-tetraazatricyclo[...] (1250271-86-3) Isopropyl, tetraaza C₁₁H₁₈N₄ 206.29 Increased H-bonding, lower MW

Q & A

Q. What are the optimal synthetic routes for 12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene, and how can reaction yields be improved?

Q. How can the structural conformation of this compound be confirmed spectroscopically?

  • Methodological Answer : Use a combination of IR (to identify carbonyl stretches at ~1,700–1,720 cm⁻¹ and nitrile groups at ~2,200 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and bridgehead carbons), and mass spectrometry (to verify molecular weight). For instance, reports IR peaks at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN) for a related compound, with ¹³C NMR confirming quaternary carbons at 165–171 ppm . Assign NOESY or COSY spectra to resolve stereochemical ambiguities in the tricyclic core.

Advanced Research Questions

Q. What computational strategies are recommended to analyze the electronic properties of this tricyclic system?

Q. How can mechanistic contradictions in cyclization steps during synthesis be resolved?

  • Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. For example, highlights pyridine as a solvent for facilitating cyclization via nucleophilic aromatic substitution. If competing pathways (e.g., Schiff base formation vs. Michael addition) are observed, employ isotopic labeling (e.g., ¹⁵N) to track nitrogen migration in the triaza ring .

Q. What strategies are effective for studying structure-activity relationships (SAR) in related tricyclic systems?

  • Methodological Answer : Synthesize derivatives with substituent variations (e.g., pyridine vs. pyrazole carbonyl groups) and compare biological or photophysical properties. and provide a template for modifying the carbonyl group while retaining the tricyclic core. Use molecular docking to assess binding affinity with target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for similar compounds?

  • Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to resolve conflicts. For example, reports ¹H NMR shifts at δ 7.94 ppm for =CH in a benzylidene derivative, while shows δ 8.01 ppm for analogous protons. Differences may arise from solvent effects (DMSO-d6 vs. CDCl₃); always standardize solvent conditions and reference peaks .

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